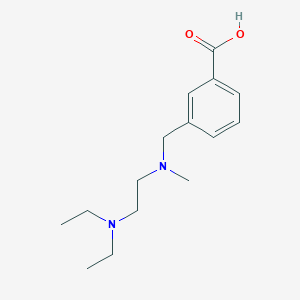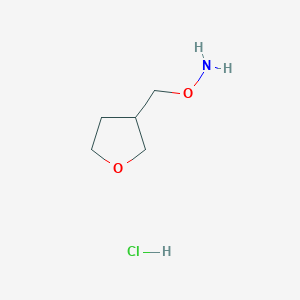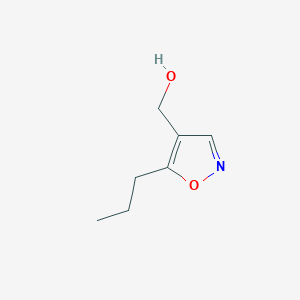
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine
Übersicht
Beschreibung
6-(2,3-Dihydro-1H-isoindol-2-yl)pyridin-3-amine, also known as 2,3-dihydro-1H-isoindol-2-yl-6-aminopyridine (DIAP), is an organic compound with a wide range of applications in scientific research. It is a versatile building block for the synthesis of a variety of compounds, and has been used in a range of studies, from drug discovery to food science.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis : This compound is utilized in the formation of new heterotetracyclic compounds. For example, certain derivatives react thermally in polar solvents to give tetrahydroisoindolo[2,1-a][1,8]naphthyridine tricarbonitrile and related compounds, showcasing its role in complex organic synthesis (Ojea, Peinador, Vilar, & Quintela, 1993).
One-Pot Synthesis Methodologies : It's also involved in efficient one-pot synthesis methods. For example, a process involving a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence with other components to synthesize pyrindines and tetrahydroquinolines (Yehia, Polborn, & Müller, 2002).
Optical and Electronic Properties : Studies have investigated the impact of electron donating amino groups on the thermal, redox, UV–Vis absorption, and emission properties of compounds with this structure. This research is significant for understanding the material's potential in electronic and optical applications (Palion-Gazda et al., 2019).
Synthesis of Highly Substituted Pyrrolidinones and Pyridones : The compound is used in complex organic syntheses, like the formation of highly substituted pyrrolidinones and pyridones, demonstrating its versatility in chemical synthesis (Beck, Picard, Herdtweck, & Dömling, 2004).
Coordination Chemistry : Its derivatives have been explored in coordination chemistry, particularly in forming complexes with metals like rhenium, which is significant for the development of novel materials and catalysts (Wei, Babich, Eckelman, & Zubieta, 2005).
Antiproliferative Activity : Some derivatives of this compound have been synthesized and tested for antiproliferative activity, indicating its potential in pharmaceutical and medicinal chemistry (Sović et al., 2011).
Wirkmechanismus
Isoindoles
are a type of heterocyclic compound that contain a five-membered ring with two nitrogen atoms . They are found in many biologically active compounds and drugs . Isoindoles can interact with various biological targets due to the presence of nitrogen atoms and the ability to form hydrogen bonds .
Pyridines
are six-membered heterocyclic compounds with one nitrogen atom . They are a part of many natural products and pharmaceuticals . Pyridines can act as ligands for metal ions, and can participate in various types of chemical reactions .
Biochemische Analyse
Biochemical Properties
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with the CRL4CRBN E3 ubiquitin ligase, a key enzyme involved in protein degradation. The interaction between this compound and CRL4CRBN leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins . This interaction is essential for regulating protein levels within cells and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of transcription factors such as IKZF1 and IKZF3, leading to changes in gene expression . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action involves the binding of this compound to the CRL4CRBN E3 ubiquitin ligase, altering its substrate specificity . This binding induces the ubiquitination and degradation of target proteins, such as the transcription factors IKZF1 and IKZF3 . Additionally, this compound may inhibit or activate other enzymes, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and protein levels. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, protein levels, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may influence the activity of enzymes involved in the ubiquitin-proteasome system, affecting protein degradation and turnover . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its functions. This compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.
Eigenschaften
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASKOVKELMAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid](/img/structure/B1468351.png)


![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)





